Salicylic acid, bismuth(3+) salt, commonly known as bismuth subsalicylate, is a compound formed from the combination of salicylic acid and trivalent bismuth. This compound is recognized for its therapeutic properties, particularly in gastrointestinal treatments. It is classified as an inorganic coordination complex and is primarily used in medicinal formulations for its antibacterial and gastroprotective effects.
Bismuth subsalicylate can be synthesized from bismuth oxide and salicylic acid through various methods, including precipitation from aqueous solutions or direct synthesis under controlled conditions. The compound is also found in over-the-counter medications, such as Pepto-Bismol, where it serves as an active ingredient.
Bismuth subsalicylate can be synthesized using several methods:
The synthesis often requires maintaining specific conditions such as temperature (typically around 80 °C) and ensuring an airtight environment to prevent oxidation of bismuth . The yield can exceed 80% under optimal conditions .
Bismuth subsalicylate has a complex structure characterized by bismuth cations coordinated by salicylate anions. The molecular arrangement includes:
Bismuth subsalicylate undergoes hydrolysis in the gastrointestinal tract, leading to the formation of bismuth oxychloride and salicylic acid:
This reaction is crucial for its therapeutic efficacy as it allows for the absorption of salicylic acid while minimizing systemic absorption of bismuth .
The hydrolysis occurs predominantly at low pH levels (pH < 3), which is typical in gastric environments. Bismuth salts formed during this process exhibit bactericidal properties that contribute to the drug's effectiveness against gastrointestinal pathogens .
The mechanism of action of bismuth subsalicylate involves several key processes:
Clinical studies indicate that bismuth subsalicylate effectively reduces symptoms associated with peptic ulcers and gastroenteritis by acting on both microbial and inflammatory pathways .
Bismuth subsalicylate is widely used in:
Bismuth subsalicylate, systematically named salicylic acid, bismuth(3+) salt, has the empirical molecular formula C7H5BiO4 and a molecular weight of 362.09 g/mol [1] . Despite its longstanding medicinal use, its precise structural identity remained elusive until advanced crystallographic techniques revealed it as a layered coordination polymer with the simplified formula BiO(C7H5O3) [1]. The structure consists of bismuth(III) ions coordinated by both carboxylate (-COO−) and phenolate (-O−) groups from deprotonated salicylate ligands, forming infinite sheets. This arrangement creates a polymeric network where bismuth centers exhibit distorted octahedral geometry [1] [6]. Defects in layer stacking and small particle sizes historically complicated structural determination [1].
Table 1: Key Crystallographic Parameters
Property | Value |
---|---|
Empirical Formula | C7H5BiO4 |
Molecular Weight | 362.09 g/mol |
Coordination Geometry | Distorted Octahedral |
Primary Bonding Motifs | Bi-O (phenolate/carboxylate) |
Structural Class | Layered Coordination Polymer |
Bismuth(III) in subsalicylate displays versatile coordination behavior due to its high oxophilicity and variable coordination numbers (typically 6–9). The salicylate ligand acts as a bridging or chelating agent through:
Under hydrous conditions, bismuth subsalicylate forms oxo-cluster complexes such as [Bi4(μ3-O)2(HOC6H4CO2)8]·2Solv (Solv = MeCN or MeNO2). This tetranuclear cluster features a planar Bi4(μ3-O)2 core (Figure 1), where each bismuth atom is bound to two bridging oxo ligands and multiple salicylate groups. The salicylate ligands adopt μ2-η2 bridging modes, linking bismuth centers into a robust framework [6]. Hydrolysis of BiPh3 with salicylic acid in wet solvents provides high-yield (>80%) access to this cluster, confirming the thermodynamic stability of Bi–O–Bi linkages in aqueous media [6].
Bismuth subsalicylate undergoes pH-dependent hydrolysis, critically influencing its speciation:
2 BiO(C<sub>7</sub>H<sub>4</sub>O<sub>3</sub>) + 2HCl → 2 BiOCl + 2 HOC<sub>6</sub>H<sub>4</sub>COOH
Table 2: Hydrolysis Products Under Different Conditions
Environment | pH | Primary Products | Solubility |
---|---|---|---|
Gastric Acid | < 3 | BiOCl, Salicylic Acid | Partially Soluble |
Intestinal Lumen | 5–7 | Bi2O(CO3), BiPO4 | Insoluble |
Colon | 7–8 | Bi2S3 | Insoluble |
Infrared Spectroscopy:
Raman Spectroscopy:
X-ray Diffraction (XRD):
Table 3: Key Spectroscopic Signatures
Technique | Band Position | Assignment |
---|---|---|
IR (cm−1) | 1560–1540 | νas(COO−) (monodentate) |
1380–1360 | νs(COO−) | |
1285 | ν(C-O)phenolate | |
Raman (cm−1) | 840 | ν(Bi-O)oxo |
560 | ν(Bi-O)carboxylate | |
XRD (2θ degrees) | 27.9, 31.7, 45.5 | Crystalline phase reflections |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: